molecular formula C16H14N2O4 B14400814 Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate CAS No. 89645-37-4

Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate

Cat. No.: B14400814
CAS No.: 89645-37-4
M. Wt: 298.29 g/mol
InChI Key: YVNMAMVRSRWDIM-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate is a chemical compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This particular compound is characterized by the presence of an acetyloxy group and a cyano group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indolizines, including Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate, can be achieved through several methods. One common approach involves the use of 2-(pyridin-2-yl)acetonitrile and selenium dioxide . Another method includes the Pd-catalyzed regioselective annulation of 2-(pyridine-2-yl) acetonitrile derivatives and propargyl carbonates . These reactions typically require specific conditions such as the presence of a phosphine ligand to ensure regioselectivity.

Industrial Production Methods

Industrial production of indolizines often involves large-scale synthesis using transition metal-catalyzed reactions. The use of oxidative coupling and other advanced methodologies has been explored to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like selenium dioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the acetyloxy group.

Common Reagents and Conditions

    Oxidation: Selenium dioxide in ethanol.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine derivatives with additional oxygen functionalities, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate involves its interaction with various molecular targets. The indolizine core can interact with enzymes and receptors, leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways . The presence of the acetyloxy and cyano groups can further influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Indole: A structurally related compound with a fused pyrrole and benzene ring.

    Pyrrole: A simpler heterocyclic compound with a single five-membered ring.

    Pyridine: A six-membered nitrogen-containing heterocycle.

Uniqueness

Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate is unique due to its combination of functional groups and the indolizine core. This combination provides a distinct set of chemical properties and reactivity patterns that are not observed in simpler indole, pyrrole, or pyridine derivatives .

Properties

CAS No.

89645-37-4

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

ethyl 3-(2-acetyloxyindolizin-3-yl)-2-cyanoprop-2-enoate

InChI

InChI=1S/C16H14N2O4/c1-3-21-16(20)12(10-17)8-14-15(22-11(2)19)9-13-6-4-5-7-18(13)14/h4-9H,3H2,1-2H3

InChI Key

YVNMAMVRSRWDIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(C=C2N1C=CC=C2)OC(=O)C)C#N

Origin of Product

United States

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